

Application Note: Quantification of Folic Acid using LC-MS/MS

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Compound of Interest

Compound Name: (Rac)-Folic acid-13C5,15N

Cat. No.: B12056928

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Abstract

Folic acid, a synthetic form of the B vitamin folate, is crucial for various physiological processes, including nucleotide synthesis and red blood cell formation. Accurate quantification of folic acid in biological matrices and fortified foods is essential for clinical diagnostics, nutritional monitoring, and drug development. This application note provides a detailed protocol for the quantification of folic acid using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique. The described method is applicable to various matrices, including human plasma and serum, with validated performance characteristics.

Introduction

Folic acid (Pteroylmonoglutamic acid) is a vital nutrient that plays a key role in one-carbon metabolism, which is essential for DNA synthesis, repair, and methylation. Deficiencies in folic acid are linked to serious health issues, including neural tube defects in newborns and megaloblastic anemia.[1] Consequently, food fortification with folic acid has been implemented in many countries.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred method for the accurate and sensitive quantification of folic acid and its metabolites in complex biological matrices.[2] Its high selectivity and sensitivity allow for precise measurement even at low physiological concentrations, overcoming the limitations of traditional microbiological



assays and immunoassays.[3] This document outlines a robust LC-MS/MS method for the determination of folic acid, providing detailed experimental procedures and performance data.

Experimental Protocols Sample Preparation (Human Plasma/Serum)

A simple protein precipitation method is effective for the extraction of folic acid from plasma or serum.[4]

Materials:

- Human plasma or serum samples
- Folic acid certified reference material
- Folic acid-d4 (internal standard, IS)
- Acetonitrile (LC-MS grade)
- Methanol (LC-MS grade)
- Ammonium acetate
- · Acetic acid
- Water (LC-MS grade)
- Microcentrifuge tubes (1.5 mL)
- Vortex mixer
- Centrifuge

Procedure:

- Spike 100 μL of plasma/serum sample with the internal standard (folic acid-d4) solution.
- Add 300 μL of ice-cold acetonitrile to precipitate proteins.[4]



- Vortex the mixture for 30 seconds.
- Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.[4]
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.[4]
- Reconstitute the residue in 200 μL of the mobile phase.[4]
- Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

For other matrices like wheat flour, an extraction with a buffer solution followed by solid-phase extraction (SPE) cleanup may be necessary to remove interferences.[5][6]

Liquid Chromatography

Table 1: Chromatographic Conditions

Parameter	Condition
HPLC System	Agilent 1200 series or equivalent[2]
Column	C18, 3 μm, 50 x 3.0 mm[4]
Mobile Phase	Isocratic: 1 mM Ammonium acetate: Acetic acid: Acetonitrile (9.9:0.1:90, v/v/v)[4]
Flow Rate	0.5 mL/min[4]
Injection Volume	20 μL[4]
Column Temperature	38 °C[2]
Autosampler Temp.	4 °C[2]
Run Time	3.5 minutes[4]

Mass Spectrometry

Table 2: Mass Spectrometric Conditions



Parameter	Condition
Mass Spectrometer	Agilent 6490 Triple Quadrupole or equivalent[4]
Ionization Source	Electrospray Ionization (ESI), Negative Ion Mode[4]
Capillary Voltage	3000 V[4]
Nebulizer Gas	50 psi[4]
Sheath Gas Flow	11 L/min[4]
Sheath Gas Temp.	290 °C[4]
Acquisition Mode	Multiple Reaction Monitoring (MRM)

Table 3: MRM Transitions and Parameters

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)
Folic Acid	440.4	311.1	21[4]
Folic Acid-d4 (IS)	444.4	315.0	21[4]

Data Presentation

The method was validated for linearity, precision, accuracy, and sensitivity. A summary of the quantitative performance is presented below.

Table 4: Method Validation Parameters



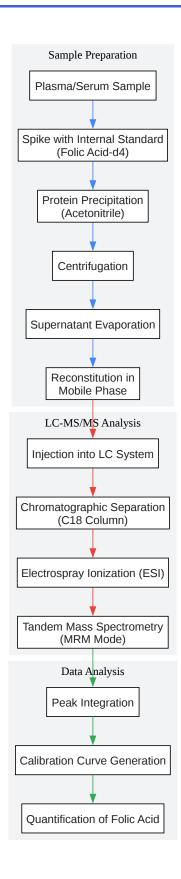
Parameter	Result
Linearity Range	13.17 – 3657 ng/mL[4]
Correlation Coefficient (r²)	> 0.995[4]
Lower Limit of Quantification (LLOQ)	13.17 ng/mL[4]
Precision (Intra-day & Inter-day CV%)	< 15%
Accuracy (RE%)	Within ±15%

For the analysis of folates in fortified foods like wheat flour, a method has been validated with a limit of detection (LOD) of 0.06 μ g g-1 and a limit of quantification (LOQ) of 0.11 μ g g-1.[5] Another method for various folate forms in serum reported LODs in the range of 0.07–0.52 nmol/L.[3]

Visualization Experimental Workflow

The overall workflow for the LC-MS/MS quantification of folic acid from sample collection to data analysis is depicted in the following diagram.





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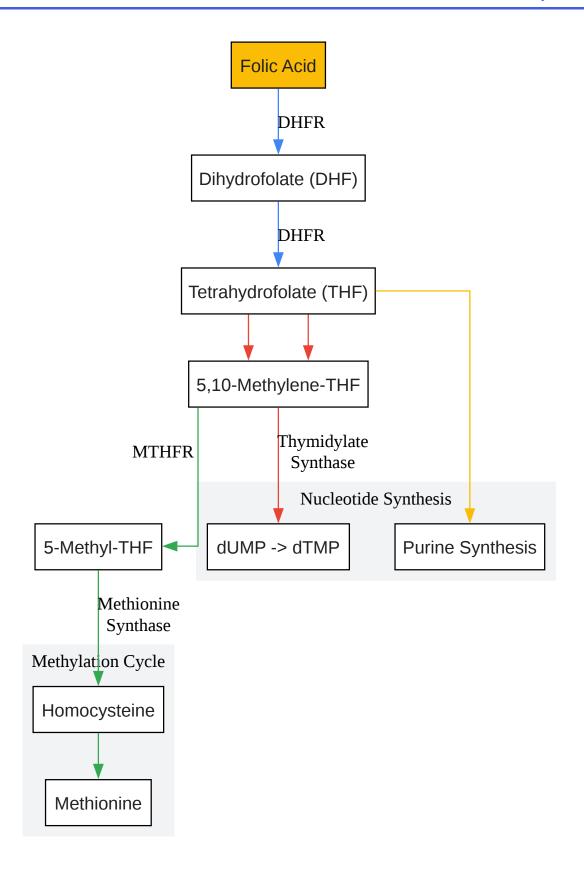
Caption: LC-MS/MS workflow for folic acid quantification.



Folic Acid Metabolism Overview

Folic acid is a precursor to tetrahydrofolate (THF), which is a central coenzyme in one-carbon metabolism. This pathway is critical for the synthesis of purines and thymidylate, which are building blocks of DNA and RNA, and for the remethylation of homocysteine to methionine.





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Caption: Overview of Folic Acid's role in one-carbon metabolism.



Conclusion

The described LC-MS/MS method provides a rapid, sensitive, and reliable approach for the quantification of folic acid in human plasma and serum.[4] The simple sample preparation and short chromatographic run time make it suitable for high-throughput analysis in clinical and research settings. The method's performance characteristics demonstrate its robustness and accuracy, ensuring high-quality data for various applications, from pharmacokinetic studies to nutritional status assessment.

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